molecular formula C10H17N5O B256489 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

货号 B256489
分子量: 223.28 g/mol
InChI 键: MVHSBWSXNZNZBV-NTUHNPAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMPs are a family of growth factors that play important roles in embryonic development, tissue homeostasis, and disease. DMH-1 has been shown to inhibit BMP signaling in vitro and in vivo, making it a promising tool for studying BMP function and developing therapies for BMP-related diseases.

作用机制

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one binds to the BMP type I receptor kinase ALK2 and inhibits its activity, thereby blocking downstream BMP signaling. This results in a decrease in BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis and inhibit cell proliferation. In bone development, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to promote osteoblast differentiation and bone formation. In stem cell differentiation, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to promote the differentiation of pluripotent stem cells into specific cell types.

实验室实验的优点和局限性

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting BMP signaling in vitro and in vivo. However, there are also some limitations to its use. 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one is not specific to ALK2 and can also inhibit other BMP type I receptors, which may complicate interpretation of results. In addition, its effects may be context-dependent and vary depending on the cell type and experimental conditions.

未来方向

There are several future directions for research using 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of more specific inhibitors of BMP signaling that target individual BMP type I receptors. Another area of interest is the use of 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further studies are needed to fully understand the physiological and pathological roles of BMP signaling and the potential therapeutic applications of BMP inhibitors like 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one.

合成方法

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one can be synthesized using a multistep process that involves the condensation of 3,3-dimethylbutanal with hydrazine to form the hydrazone intermediate, followed by cyclization with methyl isocyanate to form the triazine ring. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used in a variety of scientific research applications, including studies of BMP signaling in cancer, bone development, and stem cell differentiation. In cancer research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit BMP signaling in cancer cells and suppress tumor growth in animal models. In bone development research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used to study the role of BMP signaling in osteoblast differentiation and bone formation. In stem cell differentiation research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as cardiomyocytes and neurons.

属性

产品名称

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

分子式

C10H17N5O

分子量

223.28 g/mol

IUPAC 名称

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H17N5O/c1-6-8(16)11-9(14-12-6)15-13-7(2)10(3,4)5/h1-5H3,(H2,11,14,15,16)/b13-7+

InChI 键

MVHSBWSXNZNZBV-NTUHNPAUSA-N

手性 SMILES

CC1=NNC(=NC1=O)N/N=C(\C)/C(C)(C)C

SMILES

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

规范 SMILES

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。